(S)-4-Methoxy-2-methyl-4-oxobutanoic acid

Catalog No.
S1543297
CAS No.
111266-27-4
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid

CAS Number

111266-27-4

Product Name

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid

IUPAC Name

(2S)-4-methoxy-2-methyl-4-oxobutanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

UVQYBUYGFBXQGO-BYPYZUCNSA-N

SMILES

CC(CC(=O)OC)C(=O)O

Canonical SMILES

CC(CC(=O)OC)C(=O)O

Isomeric SMILES

C[C@@H](CC(=O)OC)C(=O)O

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid is an organic compound with the molecular formula C6H10O4C_6H_{10}O_4 and a molecular weight of 146.14 g/mol. It is classified as a chiral carboxylic acid, which means it exists in two enantiomeric forms that are non-superimposable mirror images of each other. The specific (S)-configuration of this compound contributes to its unique chemical properties and biological activities. The structure features a methoxy group, a methyl group, and a ketone functional group, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common reagents for oxidation include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The ketone group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like halides or amines in the presence of a base.

The biological activity of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid has been studied for its potential roles in metabolic pathways and enzyme interactions. As a substrate for various enzymes, it participates in catalytic reactions that modify its structure, leading to the formation of various metabolites. Its chiral nature allows for selective interactions with biological molecules, which may influence their activity and function. This compound's unique structural features suggest potential therapeutic applications, particularly in drug development and metabolic research.

The synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid can be achieved through several methods:

  • Esterification: One common approach involves the esterification of (S)-2-methyl-4-oxobutanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired acid.
  • Grignard Reaction: Another method employs Grignard reagents where the corresponding ester is treated with a Grignard reagent to form an intermediate that is then hydrolyzed to produce the acid.
  • Asymmetric Catalytic Hydrogenation: A notable method involves hydrogenating 2-(2-methoxy-2-oxoethyl)acrylic acid using a catalyst generated from rhodium complexes and chiral phosphite ligands, achieving high enantiomeric excess.

(S)-4-Methoxy-2-methyl-4-oxobutanoic acid has diverse applications across several scientific fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Research: Its unique structure makes it valuable in drug development processes.
  • Biochemistry: It is studied for its potential role in metabolic pathways and enzyme interactions, which could lead to new therapeutic strategies.

Interaction studies involving (S)-4-Methoxy-2-methyl-4-oxobutanoic acid have revealed its potential to act as a substrate for specific enzymatic reactions. These interactions may lead to the formation of biologically relevant metabolites that could have significant implications for metabolic regulation and therapeutic applications. Ongoing research aims to elucidate these mechanisms further.

Several compounds share structural similarities with (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. Here are some notable examples:

Compound NameKey FeaturesUniqueness of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid
(R)-4-Methoxy-2-methyl-4-oxobutanoic acidEnantiomer with similar properties but different activitySpecific (S) configuration leads to distinct reactivity
4-Methoxy-2-methylbutanoic acidLacks the ketone groupPresence of both methoxy and ketone groups enhances reactivity
2-Methyl-4-oxobutanoic acidLacks the methoxy groupMethoxy group contributes to solubility and reactivity
4-Methoxy-2-methyl-4-hydroxybutanoic acidContains a hydroxyl group instead of a ketoneHydroxyl alters reactivity compared to ketone
3-(Methoxycarbonyl)but-3enoic acidDifferent functional groupsDistinct structure affecting reactivity

The uniqueness of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid lies in its combination of both a methoxy group and a ketone functional group, which provides distinct chemical properties that facilitate a wide range of transformations not possible in its analogs. This structural feature enhances its value in synthetic chemistry and potential biological applications.

XLogP3

0.1

Wikipedia

(2S)-Methylbutanedioic acid 4-methyl ester

Dates

Modify: 2023-08-15

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